(4E)-N-[(2-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-N-[(2-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE is a chemical compound that belongs to the class of benzoxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-[(2-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Methoxy Substitution: The methoxy group can be introduced through an etherification reaction using methanol or a methoxy-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-[(2-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(4E)-N-[(2-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-N-[(2-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.
Pathways: The compound may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Uniqueness
(4E)-N-[(2-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE is unique due to its specific combination of a fluorophenyl group and a methoxy substituent, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-[(2-fluorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-5-2-1-4-9(10)8-18-15-11-6-3-7-12-13(11)17-19-16-12/h1-2,4-5H,3,6-8H2/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDKEQBNYZTHMO-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=CC=CC=C3F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=CC=CC=C3F)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.